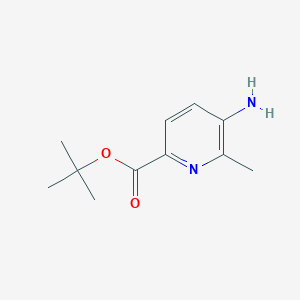

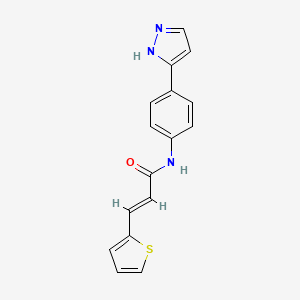

![molecular formula C9H8ClN3O B2964720 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 862574-66-1](/img/structure/B2964720.png)

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

説明

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," involves novel methodologies and reactions that yield these compounds efficiently. Research by Ramazani and Rezaei (2010) describes a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence, providing an alternative method for the synthesis of fully substituted derivatives without the need for catalysts or activation (Ramazani & Rezaei, 2010).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," and found that some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

Compounds derived from 1,3,4-oxadiazole have shown potential in anticancer and antiangiogenic applications. A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating significant reductions in tumor volume and cell number in mice models, highlighting their potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on N-Mannich bases of 1,3,4-oxadiazole derivatives revealed potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer. These findings suggest the therapeutic potential of these compounds in cancer treatment (Al-Wahaibi et al., 2021).

作用機序

Target of Action

Compounds like this often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its chemical properties .

Mode of Action

The compound might interact with its target by binding to a specific site, which could inhibit or enhance the function of the target. This interaction could lead to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMXDIMDUQXAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

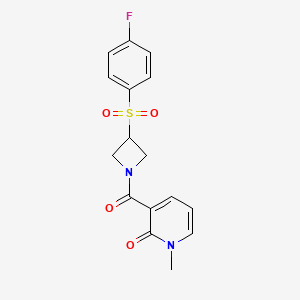

![Ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2964642.png)

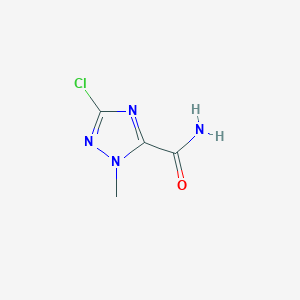

![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

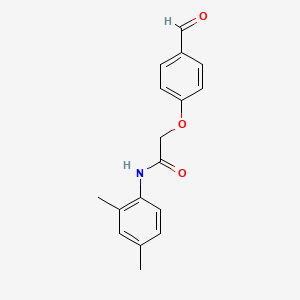

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)